molecular formula C17H28O4 B14746741 (3S,5S)-[6]-Gingerdiol

(3S,5S)-[6]-Gingerdiol

Cat. No.: B14746741
M. Wt: 296.4 g/mol
InChI Key: QYXKQNMJTHPKBP-GJZGRUSLSA-N
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Description

Contextualization within Ginger Phytochemistry and its Biological Metabolites

Ginger (Zingiber officinale Roscoe) rhizome is a rich source of various phytochemicals, with the most notable being the phenolic compounds known as gingerols, shogaols, and paradols. nih.gov Gingerols, particularly acs.org-gingerol, are the most abundant pungent components in fresh ginger. nih.govwikipedia.org Upon consumption and metabolic processes, these compounds undergo biotransformation.

The phytochemical landscape of ginger is complex, with numerous compounds that may act synergistically. wikipedia.org The conversion of gingerols to gingerdiols is a key metabolic pathway that influences the bioactivity of ginger extracts. While gingerols themselves possess a range of biological properties, their metabolites, such as (3S,5S)- acs.org-Gingerdiol, also exhibit distinct activities. nih.govontosight.ai For instance, some studies have indicated that gingerdiols may have different potencies in certain biological assays compared to their precursor, acs.org-gingerol. nih.gov

Table 1: Key Phytochemicals in Ginger and their Relationship

Compound NameClassRelationship to (3S,5S)- acs.org-Gingerdiol
acs.org-GingerolGingerolPrecursor to (3S,5S)- acs.org-Gingerdiol through metabolic reduction. acs.orgresearchgate.net
acs.org-ShogaolShogaolFormed from the dehydration of acs.org-gingerol. wikipedia.org
ZingeroneZingeroneFormed from acs.org-gingerol via a reverse aldol (B89426) reaction during cooking. wikipedia.org
ParadolsParadolFormed from the hydrogenation of shogaols. nih.gov
(3R,5S)- acs.org-GingerdiolGingerdiol (B3348109)A stereoisomer and fellow major metabolite of acs.org-gingerol. acs.orgresearchgate.net

Significance of Stereoisomerism in Natural Product Research

Stereoisomerism, the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms, is of paramount importance in natural product research. allen.inwikipedia.org This is because the biological activity of a compound is often highly dependent on its specific spatial arrangement, which dictates how it interacts with chiral biological targets like enzymes and receptors. libretexts.org

(3S,5S)- acs.org-Gingerdiol is a prime example of the significance of stereoisomerism. It is a stereoisomer of (3R,5S)- acs.org-gingerdiol, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement at one of their chiral centers. acs.orgresearchgate.net This seemingly subtle difference can lead to significant variations in their biological effects.

The ability of biological systems to differentiate between stereoisomers is known as stereospecificity. libretexts.org Research has shown that different stereoisomers of a compound can exhibit markedly different pharmacological profiles. bartleby.com In the context of ginger metabolites, studies have investigated the distinct biological activities of (3S,5S)- acs.org-Gingerdiol and its stereoisomer, (3R,5S)- acs.org-gingerdiol. For example, while both are metabolites of acs.org-gingerol, their potency in various biological assays can differ. nih.gov This underscores the necessity of isolating and studying individual stereoisomers to accurately understand the bioactivity of natural products and their metabolites.

Table 2: Comparison of Related Gingerdiol Stereoisomers

Compound NameStereochemistrySignificance
(3S,5S)- acs.org-Gingerdiol(S,S)A major metabolite of acs.org-gingerol with specific biological activities. acs.orgresearchgate.net
(3R,5S)- acs.org-Gingerdiol(R,S)A diastereomer of (3S,5S)- acs.org-Gingerdiol and another major metabolite of acs.org-gingerol, exhibiting potentially different biological effects. acs.orgresearchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

(3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol

InChI

InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15-/m0/s1

InChI Key

QYXKQNMJTHPKBP-GJZGRUSLSA-N

Isomeric SMILES

CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)OC)O)O

Canonical SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 3s,5s 1 Gingerdiol

Distribution in Zingiberaceae Species

(3S,5S)- nih.gov-Gingerdiol has been identified in the rhizomes of Zingiber officinale, a prominent member of the Zingiberaceae family. chemfaces.comresearchgate.net This plant, commonly known as ginger, is a perennial herb that is economically significant. nih.govdntb.gov.ua While the compound is a known metabolite in ginger, its broader distribution across other species within the extensive Zingiberaceae family is not as well-documented in current research. The primary focus of phytochemical studies has been on the major pungent components of ginger, such as the gingerols. nih.govdntb.gov.ua

Zingiber officinale is cultivated in various tropical and subtropical regions, including China, and its rhizomes are a rich source of bioactive constituents. nih.gov Research has confirmed that rhizomes are the primary site for the accumulation of gingerols, the precursors to gingerdiols. nih.gov

Elucidation of Biogenetic Precursors and Pathways

The biosynthesis of (3S,5S)- nih.gov-Gingerdiol is intrinsically linked to the pathway of its precursor, nih.gov-gingerol. The journey begins with the amino acid phenylalanine. rsc.org Evidence suggests a biosynthetic scheme where dihydroferulate, derived from phenylalanine, engages in a "biological Claisen reaction" with malonate and hexanoate (B1226103). rsc.org This process results in a β-diketone product, which is a crucial intermediate. rsc.org

This intermediate is then reduced to form (S)-(+)- nih.gov-gingerol. rsc.org The final step in the formation of (3S,5S)- nih.gov-Gingerdiol is the reduction of the ketone group on the side chain of nih.gov-gingerol. This reductive pathway is a major metabolic route for gingerols. nih.gov

Table 1: Key Precursors and Intermediates in the Biosynthesis of (3S,5S)- nih.gov-Gingerdiol

Precursor/IntermediateRole in Biosynthesis
PhenylalanineInitial building block for the phenylpropanoid pathway. rsc.org
Dihydroferulic acidDerived from phenylalanine, participates in the Claisen reaction. rsc.orgrsc.org
MalonateInvolved in the chain extension process. rsc.org
HexanoateContributes to the formation of the side chain. rsc.org
β-diketoneThe product of the Claisen reaction, a direct precursor to nih.gov-gingerol. rsc.org
nih.gov-GingerolThe immediate precursor that is reduced to form nih.gov-gingerdiol. nih.gov

Enzymatic Steps and Stereospecificity in (3S,5S)-nih.gov-Gingerdiol Formation

The transformation of nih.gov-gingerol to (3S,5S)- nih.gov-Gingerdiol involves a hydrogenation reaction. nih.gov However, the specific enzymes within Zingiber officinale that catalyze this reduction with precise stereocontrol to yield the (3S,5S) isomer have not been definitively identified.

Studies on the metabolism of gingerols in human liver microsomes have shown that while various cytochrome P450 (CYP) enzymes are involved in the metabolism of gingerols, none of the 12 tested CYPs could catalyze the formation of (3S,5S)-gingerdiols. nih.gov This suggests that other, yet-to-be-identified enzymes are responsible for this specific stereospecific reduction in the plant. The stereochemistry of natural products is crucial as it dictates their biological activity. ontosight.ainih.gov The formation of a specific stereoisomer like (3S,5S)- nih.gov-Gingerdiol points to a highly regulated and stereospecific enzymatic process within the plant. nih.gov

Research has indicated that the phase I metabolism of gingerols can vary significantly between species. nih.gov For instance, novel metabolites like (3S,5S)-gingerdiols are generated in some animal liver microsomes, highlighting the diverse enzymatic capabilities across different biological systems. nih.gov The enzyme responsible for producing the (3R,5S) isomer of nih.gov-gingerdiol in human liver microsomes also remains unidentified, further emphasizing the complexity of gingerol metabolism. nih.gov

Table 2: Research Findings on Gingerdiol (B3348109) Formation

Research AreaKey FindingsReferences
Metabolism of nih.gov-Gingerol The reduction of nih.gov-gingerol is a primary metabolic pathway. nih.gov
Enzyme Identification The specific enzymes in Zingiber officinale responsible for the stereospecific formation of (3S,5S)- nih.gov-Gingerdiol are not yet identified.
Human Metabolism Human CYP enzymes studied so far do not produce (3S,5S)-gingerdiols from gingerols. nih.gov nih.gov
Stereoisomer Formation The formation of specific stereoisomers like (3S,5S)- nih.gov-Gingerdiol implies a highly controlled enzymatic process. nih.gov nih.gov

Metabolic Transformations and Pharmacokinetic Research of 3s,5s 1 Gingerdiol

Biotransformation of Precursor Gingerols to (3S,5S)-psu.edu-Gingerdiol

The formation of (3S,5S)- psu.edu-Gingerdiol is a direct result of the metabolism of its precursor, psu.edu-gingerol, a major pungent compound found in ginger.

Reductive Metabolic Pathways

The primary transformation of psu.edu-gingerol into psu.edu-gingerdiol occurs through a reductive metabolic pathway. nih.govresearchgate.netnih.gov This process involves the reduction of the ketone group on the psu.edu-gingerol molecule. nih.govbiocrick.com Studies have shown that this ketone reduction is a major metabolic route for gingerols. nih.govresearchgate.netnih.gov In fact, research indicates that about one-third of psu.edu-gingerol is metabolized into its reduced form, psu.edu-gingerdiols. nih.govresearchgate.netnih.gov This conversion results in the formation of two diastereomers: (3R,5S)- psu.edu-gingerdiol and (3S,5S)- psu.edu-gingerdiol. nih.govnih.gov

Role of Carbonyl Reductase in Metabolite Formation

The enzymatic reduction of the ketone group in psu.edu-gingerol is facilitated by carbonyl reductase. biocrick.com Research using rat liver supernatant has demonstrated that this enzyme stereospecifically reduces S-(+)- psu.edu-gingerol, leading to the formation of the S,S- and R,S-isomers of psu.edu-Gingerdiol in unequal proportions. biocrick.com This highlights the stereospecific nature of the reduction process, where the enzyme preferentially produces one isomer over the other.

In Vitro Metabolic Fate in Cellular Systems

The metabolism of psu.edu-gingerol and the subsequent actions of its metabolites, including (3S,5S)- psu.edu-Gingerdiol, have been extensively studied in various cell lines, particularly in the context of cancer research.

Metabolism in Mammalian Cancer Cell Lines

Research has demonstrated that psu.edu-gingerol undergoes extensive metabolism in several mammalian cancer cell lines. nih.govnih.govacs.org These include human lung cancer cells (H-1299), mouse lung cancer cells (CL-13), and human colon cancer cells (HCT-116 and HT-29). nih.govnih.govacs.org In these cell lines, (3R,5S)- psu.edu-gingerdiol and (3S,5S)- psu.edu-gingerdiol have been identified as the major metabolites. nih.govnih.govacs.org

Comparative Metabolic Profiles Across Different Cell Types

The metabolic profile of psu.edu-gingerol shows consistency across different cancer cell lines, with the formation of psu.edu-gingerdiols being a common feature. nih.govnih.govacs.org For instance, both human lung and colon cancer cells metabolize psu.edu-gingerol to (3R,5S)- psu.edu-gingerdiol and (3S,5S)- psu.edu-gingerdiol. nih.govnih.govacs.org This suggests a conserved metabolic pathway for psu.edu-gingerol in these cancerous cell types.

Data on the Metabolism of psu.edu-Gingerol to psu.edu-Gingerdiols in Cancer Cells

Cell LinePrecursor CompoundMajor Metabolites IdentifiedReference
H-1299 (Human Lung Cancer) psu.edu-Gingerol(3R,5S)- psu.edu-gingerdiol, (3S,5S)- psu.edu-gingerdiol nih.govnih.govacs.org
CL-13 (Mouse Lung Cancer) psu.edu-Gingerol psu.edu-Gingerdiols (specific isomers not detailed) nih.govacs.org
HCT-116 (Human Colon Cancer) psu.edu-Gingerol psu.edu-Gingerdiols (specific isomers not detailed) nih.govacs.org
HT-29 (Human Colon Cancer) psu.edu-Gingerol psu.edu-Gingerdiols (specific isomers not detailed) nih.govacs.org

In Vivo Metabolite Profiling in Animal Models

The metabolism of acs.org-gingerol, a primary pungent constituent of ginger, is extensive and results in numerous derivatives, including (3S,5S)- acs.org-Gingerdiol. Research using animal models has been crucial in elucidating the metabolic pathways and identifying the resulting compounds that circulate in the body.

The biotransformation of acs.org-gingerol shows considerable variation across different species, particularly in the formation of gingerdiol (B3348109) metabolites. Studies utilizing liver microsomes from various species have revealed distinct metabolic profiles. nih.gov While some metabolic pathways are conserved, the generation of (3S,5S)- acs.org-gingerdiol is notably species-dependent.

In vitro studies with liver microsomes have shown that hydrogenated metabolites of acs.org-gingerol are produced across all tested species, including humans, monkeys, dogs, minipigs, rats, and mice. nih.gov However, (3S,5S)- acs.org-gingerdiol, a specific hydrogenated metabolite, was detected in the liver microsomes of some animal species but was notably absent in human liver microsomes (HLM). nih.gov This indicates that certain animal models possess metabolic pathways for producing this specific gingerdiol that are not present in humans. nih.gov

Further differences are observed in other metabolic reactions. For instance, oxidized metabolites of acs.org-gingerol are found in mouse and rat liver microsomes, while demethylated metabolites have been identified in rat liver microsomes. nih.gov The initial reductive metabolism of acs.org-gingerol to its corresponding gingerdiol diastereomers has been demonstrated in preparations of rat liver. biocrick.com These findings underscore the importance of selecting appropriate animal models for studying the pharmacokinetics of ginger constituents, as the metabolic fate of the parent compound can differ significantly. nih.gov

The following table summarizes the phase I metabolites of acs.org-gingerol identified in the liver microsomes of different species.

Table 1: Phase I Metabolites of acs.org-Gingerol in Liver Microsomes of Different Species

Species Hydrogenated Metabolites Oxidized Metabolites Demethylated Metabolites (3S,5S)- acs.org-Gingerdiol
Human
Monkey
Dog
Minipig
Rat
Mouse

Data sourced from a study on the cytochrome P450 metabolism of gingerols. nih.gov

Following administration in animal models, acs.org-gingerol is extensively metabolized, and a variety of its derivatives, including (3S,5S)- acs.org-Gingerdiol, have been identified as circulating metabolites. In mice, (3S,5S)- acs.org-gingerdiol and its diastereomer, (3R,5S)- acs.org-gingerdiol, have been identified as major metabolites of acs.org-gingerol. acs.org Their presence has been confirmed in plasma samples from mice, where they serve as exposure biomarkers for ginger consumption. nih.gov

In rats, the metabolic profile appears different, with conjugation being a primary pathway. After oral administration of acs.org-gingerol to rats, the main metabolite identified in bile is (S)- acs.org-gingerol-4'-O-beta-glucuronide. researchgate.netnih.gov While gingerdiols are formed in the rat liver, glucuronide conjugates appear to be a more predominant form for excretion. researchgate.netnih.gov Other minor metabolites, such as vanillic acid and ferulic acid, have been detected in rat urine following enzymatic hydrolysis. researchgate.netnih.gov

The table below lists key metabolites of acs.org-gingerol that have been identified in animal models.

Table 2: Identified Metabolites of acs.org-Gingerol in Animal Models

Metabolite Animal Model Sample Type Reference
(3S,5S)- acs.org-Gingerdiol Mouse Cancer Cells / In Vivo acs.org
(3R,5S)- acs.org-Gingerdiol Mouse Cancer Cells / In Vivo acs.org
(S)- acs.org-gingerol-4'-O-beta-glucuronide Rat Bile nih.gov
Vanillic acid Rat Urine nih.gov
Ferulic acid Rat Urine nih.gov
9-hydroxy acs.org-gingerol Rat Liver Incubation nih.gov

Compound Glossary

Table 3: List of Mentioned Compounds

Compound Name
(3S,5S)- acs.org-Gingerdiol
(3R,5S)- acs.org-gingerdiol
acs.org-gingerol
(S)- acs.org-gingerol-4'-O-beta-glucuronide
9-hydroxy acs.org-gingerol
Ferulic acid

Sophisticated Analytical and Structural Elucidation Techniques for 3s,5s 1 Gingerdiol

Advanced Chromatographic Separation Methods for Stereoisomers

The separation of stereoisomers, which possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms, presents a significant analytical challenge. Advanced chromatographic techniques are essential for resolving these closely related compounds.

High-performance liquid chromatography (HPLC) is a cornerstone for the separation of gingerdiol (B3348109) stereoisomers. mdpi.com The use of chiral stationary phases (CSPs) is a primary strategy for direct chiral separations in HPLC. wvu.eduresearchgate.net These stationary phases create a chiral environment, leading to differential interactions with the enantiomers and diastereomers of biocrick.com-gingerdiol, thus enabling their separation. wvu.edu While no single CSP is universally effective for all racemic compounds, they are widely used and offer predictable separation mechanisms. wvu.edu

Preparative HPLC can be employed to isolate high-purity stereoisomers of biocrick.com-gingerdiol for further study. mdpi.comresearchgate.net For instance, a preparative HPLC method using a C18 column and a mobile phase of 50% aqueous acetonitrile (B52724) has been successfully used to separate gingerdiol isomers. mdpi.com

Another powerful technique is capillary electrophoresis (CE), which offers a high-efficiency alternative for chiral separations. wvu.eduresearchgate.net In CE, a chiral selector is typically added to the running buffer, which interacts with the enantiomers to form transient diastereomeric complexes with different electrophoretic mobilities, allowing for their separation. wvu.edu

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of metabolites like (3S,5S)- biocrick.com-Gingerdiol in complex mixtures such as crude plant extracts. nih.govpsu.edu HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net

In the analysis of ginger rhizome extracts, LC/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has proven to be a powerful online tool for identifying gingerol-related compounds, including gingerdiols. nih.govpsu.edu The fragmentation patterns observed in the MS/MS spectra provide crucial structural information. nih.govnih.gov For example, the characteristic loss of water and fragmentation at the C4-C5 bond are observed in the mass spectra of gingerols and related compounds. nih.gov The mass spectrum of biocrick.com-gingerdiol has been characterized, aiding in its identification. researchgate.net Both positive and negative ionization modes can be utilized, with positive ESI-MS often showing higher sensitivity for this class of compounds. psu.edu

The use of techniques like ultra-high-performance liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (UPLC-Q-TOF-MS) further enhances the ability to characterize phenolic compounds from ginger. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. psu.edu Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.

The chemical shifts and coupling constants in the ¹H NMR spectrum provide information about the electronic environment and connectivity of the protons. For (3S,5S)- biocrick.com-Gingerdiol, the signals corresponding to the aromatic protons, the methoxy (B1213986) group, the protons on the carbons bearing the hydroxyl groups, and the aliphatic side chain are all key identifiers. The stereochemistry at the C3 and C5 positions can be determined by analyzing the coupling constants and through more advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons in the aromatic ring, the methoxy carbon, the carbons attached to the hydroxyl groups (C3 and C5), and the carbons of the alkyl side chain are all characteristic of the biocrick.com-gingerdiol structure. The NMR spectra for biocrick.com-gingerdiol have been reported and are used as a reference for its identification and confirmation of its structure. mdpi.com

Chiral Analysis for Enantiomeric and Diastereomeric Purity

Ensuring the enantiomeric and diastereomeric purity of a specific stereoisomer like (3S,5S)- biocrick.com-Gingerdiol is critical. Chiral analysis methods are employed to quantify the presence of other stereoisomers.

As mentioned in the chromatography section, chiral HPLC is a primary method for determining the enantiomeric and diastereomeric purity of gingerdiols. wvu.edunih.govnih.gov By using a suitable chiral stationary phase, the different stereoisomers can be separated and their relative peak areas can be used to calculate the purity. For example, a study on the reduction of S-(+)- biocrick.com-gingerol found that the resulting biocrick.com-gingerdiol was a mixture of the S,S- and R,S-isomers in a ratio of approximately 1:5, demonstrating the ability of chromatographic methods to resolve and quantify these stereoisomers. biocrick.com

The development of robust analytical methods for chiral separation is an active area of research, with various chiral selectors and chromatographic conditions being explored to achieve optimal resolution of enantiomers. wvu.eduresearchgate.net The "three-point interaction rule" is a fundamental concept in chiral recognition, where a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for separation. wvu.eduresearchgate.net

Data Tables

Table 1: Chromatographic and Mass Spectrometric Data for biocrick.com-Gingerdiol Stereoisomers

CompoundRetention Time (min)Molecular FormulaIonization ModePrecursor Ion [M-H]⁻Reference
(3S,5S)- biocrick.com-Gingerdiol19.37C₁₇H₂₈O₄Negative295.1915 researchgate.net
(3R,5S)- biocrick.com-Gingerdiol19.97C₁₇H₂₈O₄Negative295.1915 researchgate.net

Table 2: Key Physicochemical Properties of (3R,5S)- biocrick.com-Gingerdiol

PropertyValue
Molecular FormulaC₁₇H₂₈O₄
Exact Mass296.1988 g/mol
Boiling Point473.8 ± 40.0 °C at 760 mmHg
Density1.1 ± 0.1 g/cm³
Flash Point240.3 ± 27.3 °C
Topological Polar Surface Area69.9 Ų
Data sourced from computational and experimental estimations. chem960.com

Mechanistic Investigations of 3s,5s 1 Gingerdiol in Preclinical Biological Systems

Cellular and Molecular Mechanism Studies

Investigation of Anti-Inflammatory Mechanisms in Cell Culture

Detailed investigations into the specific anti-inflammatory mechanisms of (3S,5S)- nih.gov-Gingerdiol in cell culture models are not prominently available in the current body of scientific research. Studies have largely focused on the anti-inflammatory properties of its precursor, nih.gov-Gingerol, leaving the specific contributions and mechanisms of its metabolites, including (3S,5S)- nih.gov-Gingerdiol, as an area requiring further research.

Evaluation of Antioxidant Modulatory Effects

(3S,5S)- nih.gov-Gingerdiol has demonstrated significant antioxidant properties. acs.org Its antioxidative activity was evaluated and compared to its glucosides and other known antioxidants. acs.org

In a linoleic acid model system, (3S,5S)- nih.gov-Gingerdiol exhibited strong antioxidant activity. acs.org Furthermore, its capacity to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals was found to be potent and comparable to that of standard natural antioxidants like α-tocopherol and ascorbic acid. acs.org At a concentration of 100 μM, (3S,5S)- nih.gov-Gingerdiol almost completely scavenged the DPPH radical, indicating a robust free-radical scavenging ability. acs.org

AssayFinding for (3S,5S)- nih.gov-GingerdiolComparison
Linoleic Acid Model SystemStrong antioxidative activity observedActivity was comparable to its related glucoside, compound 2
DPPH Radical-ScavengingStrongly scavenged DPPH radical with increasing concentrationActivity was almost equal to α-tocopherol and ascorbic acid

Impact on Nitric Oxide Production in Macrophage Models

Specific studies detailing the direct impact of (3S,5S)- nih.gov-Gingerdiol on nitric oxide (NO) production in macrophage models have not been identified in the available scientific literature. Research in this area has primarily centered on the effects of nih.gov-Gingerol, which has been shown to inhibit NO synthesis in activated macrophages. nih.gov However, whether this activity is retained, altered, or lost in its metabolite, (3S,5S)- nih.gov-Gingerdiol, has not been explicitly reported.

Receptor Binding and Activation Studies

Experimental data from direct receptor binding and activation studies for (3S,5S)- nih.gov-Gingerdiol are limited. While computational, or in silico, studies have explored the theoretical binding of related ginger-derived compounds to various receptors, specific preclinical studies confirming the binding affinity and activation potential of (3S,5S)- nih.gov-Gingerdiol at specific cellular receptors are not currently available.

Differential Effects on Cell Proliferation and Viability in Various Cell Lines

(3S,5S)- nih.gov-Gingerdiol has been identified as a major metabolite of nih.gov-Gingerol in various cancer cell lines and has been evaluated for its cytotoxic effects. nih.govnih.gov Research demonstrates that this metabolite induces cytotoxicity in several human and mouse cancer cell lines. nih.gov

A key study investigated its effects on a panel of cancer cells, revealing that (3S,5S)- nih.gov-Gingerdiol inhibited cell proliferation after 24 hours of treatment. nih.gov However, the study noted that its cytotoxic activity was generally less potent than that of its parent compound, nih.gov-Gingerol. nih.gov The cell lines in which (3S,5S)- nih.gov-Gingerdiol demonstrated cytotoxic activity are detailed in the table below.

Cell LineCancer TypeOrganismObserved Effect
H-1299Lung CancerHumanInduced cytotoxicity
CL-13Lung CancerMouseMetabolized from nih.gov-Gingerol; cytotoxicity of metabolites observed
HCT-116Colon CancerHumanMetabolized from nih.gov-Gingerol; cytotoxicity of metabolites observed
HT-29Colon CancerHumanMetabolized from nih.gov-Gingerol; cytotoxicity of metabolites observed

Efficacy and Mechanism Studies in In Vivo Animal Models

Research into the hematopoietic, or blood-forming, effects of ginger-related compounds in zebrafish (Danio rerio) embryos has primarily focused on rsc.org-gingerol and its metabolites. Studies have shown that rsc.org-gingerol can stimulate both primitive and definitive waves of hematopoiesis in this model organism nih.govnih.govncat.edu. The major metabolites of rsc.org-gingerol, identified as (3S,5S)- rsc.org-gingerdiol and (3R,5S)- rsc.org-gingerdiol, were found to exhibit hematopoietic effects similar to the parent compound nih.govnih.govncat.edu. This indicates that the reductive metabolism of the gingerol structure to a gingerdiol (B3348109) does not diminish this specific biological activity nih.govnih.gov.

While researchgate.net-gingerol is the most abundant gingerol in fresh ginger, specific studies detailing the hematopoietic effects of its metabolite, (3S,5S)- researchgate.net-Gingerdiol, in zebrafish embryos are not extensively documented in the available literature. However, some findings suggest that phase I metabolites of gingerols, which would include researchgate.net-gingerdiol, are implicated in hematopoietic effects observed in zebrafish embryos rsc.org. The established activity of rsc.org-gingerdiols suggests a potential area for future investigation into the specific role of (3S,5S)- researchgate.net-Gingerdiol in blood cell formation.

In murine models, (3S,5S)- researchgate.net-Gingerdiol has been identified as a major metabolite of researchgate.net-gingerol. nih.gov The metabolic conversion of researchgate.net-gingerol is extensive in mice, leading to the formation of two primary metabolites: (3R,5S)- researchgate.net-gingerdiol and (3S,5S)- researchgate.net-gingerdiol. nih.gov These metabolites have been investigated for their own biological activities, which in some cases differ significantly from the parent compound.

One key area of investigation has been the anti-inflammatory potential of these metabolites. Research on RAW264.7 macrophage cells, a murine cell line, demonstrated that both (3S,5S)- researchgate.net-Gingerdiol and its stereoisomer showed potent inhibition of nitric oxide (NO) production. nih.gov This effect was notably stronger than that of the parent compound, researchgate.net-gingerol, which exhibited no inhibition at the same concentration. nih.gov This suggests that the metabolic reduction of the ketone group in researchgate.net-gingerol to a hydroxyl group in researchgate.net-gingerdiol enhances its anti-inflammatory activity in this specific assay.

In addition to anti-inflammatory effects, the cytotoxic activity of these metabolites against various cancer cell lines has been evaluated. While both gingerdiol metabolites showed some level of cancer cell growth inhibition, their potency was generally lower than that of researchgate.net-gingerol. nih.gov

Table 1: Comparative Activity of researchgate.net-Gingerol and its Metabolites in Murine Macrophage Cells nih.gov
CompoundActivityModel SystemFinding
(3S,5S)- researchgate.net-GingerdiolAnti-inflammatoryRAW264.7 Macrophage Cells>70% inhibition of Nitric Oxide production at 100 µg/mL
(3R,5S)- researchgate.net-GingerdiolAnti-inflammatoryRAW264.7 Macrophage Cells>70% inhibition of Nitric Oxide production at 100 µg/mL
researchgate.net-GingerolAnti-inflammatoryRAW264.7 Macrophage CellsNo inhibition of Nitric Oxide production at 100 µg/mL

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies provide insight into how the chemical structure of a compound influences its biological activity. For (3S,5S)- researchgate.net-Gingerdiol, comparisons with its parent compound, its glucosides, and its stereoisomer reveal key structural determinants for its efficacy.

A primary point of comparison is between (3S,5S)- researchgate.net-Gingerdiol and its precursor, researchgate.net-gingerol. The key structural difference is the reduction of the β-hydroxy keto group in researchgate.net-gingerol to a diol moiety in (3S,5S)- researchgate.net-Gingerdiol. This single chemical modification leads to a divergence in biological activity. For instance, while (3S,5S)- researchgate.net-Gingerdiol is less potent in cytotoxicity against some cancer cells, it is significantly more potent in inhibiting nitric oxide production in macrophages and in blocking the 5-HT3 receptor. nih.gov This indicates that the diol structure is more favorable for certain anti-inflammatory and neurological activities than the original β-hydroxy keto structure.

Further SAR insights come from studies on glucosides of (3S,5S)- researchgate.net-Gingerdiol isolated from fresh ginger. nih.govacs.org Two novel glucosides were identified: one with a glucose molecule attached to the phenolic group (at the 4-position of the phenyl ring) and another with glucose attached to the hydroxyl group on the alkyl chain (at the 5-position). nih.gov When tested for antioxidative activity, the glucoside with the blocked phenolic hydroxyl group showed no activity. nih.govresearchgate.net In contrast, the glucoside with a free phenolic hydroxyl group exhibited strong antioxidant activity, comparable to that of the non-glucosidated (3S,5S)- researchgate.net-Gingerdiol. nih.govresearchgate.net This strongly suggests that the free phenolic hydroxyl group is essential for the radical-scavenging and antioxidative properties of this class of compounds.

Table 2: Antioxidative Activity of (3S,5S)- researchgate.net-Gingerdiol and its Glucosides nih.govacs.orgresearchgate.net
CompoundStructural FeatureAntioxidative Activity (DPPH Radical Scavenging & Linoleic Acid Model)
(3S,5S)- researchgate.net-GingerdiolAglycon (Free Phenolic -OH)Strong
1-(4-O-β-D-glucopyranosyl-3-methoxyphenyl)-3,5-dihydroxydecaneGlucosidated at Phenolic -OHNone
5-O-β-D-glucopyranosyl-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decaneGlucosidated at Alkyl -OH (Free Phenolic -OH)Strong

The stereochemistry of the hydroxyl groups on the alkyl chain also plays a role in biological activity. (3S,5S)- researchgate.net-Gingerdiol and (3R,5S)- researchgate.net-gingerdiol are stereoisomers that are both produced during the metabolism of researchgate.net-gingerol in mice. nih.gov Studies comparing their activities have shown that they often have similar potencies, for example, in the inhibition of nitric oxide production. nih.gov However, subtle differences in other activities, such as cytotoxicity against specific cancer cell lines, have been observed, highlighting the importance of stereochemistry in receptor or enzyme binding. nih.gov

Emerging Research Directions and Unresolved Questions for 3s,5s 1 Gingerdiol

Discovery and Characterization of Novel Biosynthetic Enzymes

The formation of (3S,5S)- ontosight.ai-Gingerdiol is intrinsically linked to the biosynthesis of its precursor, ontosight.ai-gingerol. The pathway for gingerols is believed to involve the phenylpropanoid pathway and subsequent action of polyketide synthases (PKS). wikipedia.org Evidence suggests a biosynthetic scheme where phenylalanine is converted to ferulic acid, which then condenses with hexanoate (B1226103) and malonate. rsc.org The final steps likely involve the reduction of a β-diketone intermediate to produce ontosight.ai-gingerol. rsc.org

The direct biosynthesis of (3S,5S)- ontosight.ai-Gingerdiol occurs via the metabolism of ontosight.ai-gingerol. fao.org Studies have identified (3S,5S)- ontosight.ai-gingerdiol as a major metabolite of ontosight.ai-gingerol in various human cancer cell lines and in mice, indicating that specific enzymes facilitate this conversion. fao.orgnih.gov Research using human and animal liver microsomes has shown that the metabolism of gingerols is complex and involves multiple enzyme families. rsc.org

Table 1: Key Enzymes and Genes in the Biosynthesis Pathway Leading to (3S,5S)- ontosight.ai-Gingerdiol

Enzyme/Gene ClassPutative Function in the PathwayResearch Finding
Phenylalanine ammonia (B1221849) lyase (PAL)Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. wikipedia.orgIdentified as a key enzyme in the upstream biosynthesis of gingerol precursors. nih.gov
Cinnamate 4-hydroxylase (C4H)Hydroxylates cinnamic acid to form p-coumaric acid. wikipedia.orgnih.govIts activity is crucial for producing the core phenolic structure of gingerols. nih.gov
4-Coumarate:CoA ligase (4CL)Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA. wikipedia.orgnih.govConsidered a potential rate-limiting enzyme in gingerol biosynthesis. nih.gov
Polyketide Synthase (PKS)Condenses p-coumaroyl-CoA with malonyl-CoA and hexanoyl-CoA to build the carbon skeleton. wikipedia.orgnih.govBelieved to be involved in the final synthesis steps of the ontosight.ai-gingerol backbone. wikipedia.org
Cytochrome P450 (CYP) EnzymesOxidize and metabolize gingerols into various metabolites, including gingerdiols. rsc.orgCYP1A2 and CYP2C19 are primary enzymes in the oxidative metabolism of gingerols; however, the specific enzyme for (3S,5S)- ontosight.ai-gingerdiol formation remains to be identified. rsc.org
Alcohol Dehydrogenases (ADHs)Catalyze the stereoselective reduction of the keto group in gingerols to form gingerdiols. cnr.itIsolated ADHs have been used for the stereoselective reduction of gingerol-like compounds, demonstrating a potential biocatalytic route. cnr.it

Deeper Understanding of Intracellular Target Interactions

Studies have shown that (3S,5S)- ontosight.ai-gingerdiol can exhibit distinct or more potent activity than its precursor. For instance, both (3R,5S)- and (3S,5S)-6-gingerdiol were found to inhibit nitric oxide production in macrophage cells more effectively than ontosight.ai-gingerol. nih.gov Another study reported that ontosight.ai-gingerdiol possesses greater 5-HT3 receptor blocking activity than ontosight.ai-gingerol, which is relevant for antiemetic effects. nih.gov In the context of cancer, (3S,5S)- ontosight.ai-gingerdiol has been shown to induce cytotoxicity in human colon and lung cancer cells, though in some assays its potency was lower than that of ontosight.ai-gingerol. nih.gov The identification of active constituents in ginger for thermogenesis revealed that gingerol-related compounds with longer alkyl side chains, such as researchgate.net-gingerdiol, were more active, suggesting the side chain length is a key determinant for certain biological activities. researchgate.net These findings underscore that metabolism to gingerdiols is not a deactivation step but rather a transformation into pharmacologically active molecules with potentially different target affinities. nih.gov Unresolved questions center on identifying the specific proteins, receptors, or signaling pathways that (3S,5S)- ontosight.ai-Gingerdiol directly binds to or modulates.

Table 2: Known and Putative Molecular Interactions of (3S,5S)- ontosight.ai-Gingerdiol

Biological EffectPutative Molecular Target/PathwayResearch Finding
Anti-inflammatoryNitric Oxide (NO) Synthesis(3S,5S)- ontosight.ai-Gingerdiol showed potent inhibition of NO production in macrophage cells, suggesting interaction with the iNOS pathway. nih.gov
AnticancerApoptosis Induction PathwaysInduces cytotoxicity in HCT-116 human colon cancer cells and H-1299 human lung cancer cells. nih.gov
Neuropharmacological5-HT3 ReceptorMetabolites like ontosight.ai-gingerdiol exhibit greater 5-HT3 receptor blocking activity than the parent compound ontosight.ai-gingerol. nih.gov
AntifungalFungal Cell Viability ontosight.ai-Gingerdiol was identified as one of the main antifungal principles against 13 human pathogenic fungi. nih.gov

Optimization of Stereoselective Synthesis for Research Applications

The availability of pure (3S,5S)- ontosight.ai-Gingerdiol is essential for detailed pharmacological studies, but its isolation from natural sources is often low-yielding and complex. chemfaces.commedchemexpress.com Therefore, the development of efficient and stereoselective synthetic routes is a critical research objective. The challenge lies in controlling the two chiral centers at the C-3 and C-5 positions to obtain the desired (3S, 5S) configuration.

Several synthetic strategies have been reported. One approach achieves the stereoselective synthesis of both (3R, 5S) and (3S, 5S) gingerdiols from achiral n-heptanal by employing iterative proline-catalyzed α-aminoxylation, followed by Horner-Wadsworth-Emmons or Wittig olefination reactions as key steps. researchgate.net Another simple stereoselective synthesis starts from vanillin (B372448) and uses a sequence involving Maruoka allylation, diastereoselective iodine-induced electrophilic cyclization, and the ring-opening of an epoxide to establish the correct stereochemistry. researchgate.neteurjchem.com More recently, biocatalytic methods using isolated alcohol dehydrogenases (ADHs) have been explored for the stereoselective reduction of gingerol-like compounds, offering a sustainable path to enantioenriched gingerdiols. cnr.it Optimizing these routes to improve yield, reduce the number of steps, and increase stereoselectivity is an ongoing goal for chemists, which will facilitate the generation of sufficient quantities of (3S,5S)- ontosight.ai-Gingerdiol for in-depth biological research.

Table 3: Comparison of Key Strategies in the Stereoselective Synthesis of (3S,5S)- ontosight.ai-Gingerdiol

Synthetic ApproachStarting MaterialKey Reactions/ReagentsAdvantage
Organocatalysis researchgate.netn-HeptanalL-proline catalyzed α-aminoxylation, Horner-Wadsworth-Emmons/Wittig olefinationConcise route from an achiral starting material with high enantiopurity. researchgate.net
Chiral Pool Synthesis researchgate.neteurjchem.comVanillinMaruoka allylation, Diastereoselective iodine-induced electrophilic cyclization, Epoxide ring-openingUtilizes a readily available natural product as a starting point. researchgate.neteurjchem.com
Directed Aldol (B89426) Reactions rsc.orgZingeroneTrimethylsilyl protection, Directed aldol condensationProvides a short synthesis for a range of gingerol-related compounds. rsc.org
Biocatalysis cnr.it ontosight.ai-GingerolIsolated Alcohol Dehydrogenases (ADHs)Sustainable and highly stereoselective method for producing enantioenriched alcohols. cnr.it

Development of High-Throughput Screening Assays for Mechanistic Studies

To efficiently explore the biological activities of (3S,5S)- ontosight.ai-Gingerdiol and identify its molecular targets, the development of high-throughput screening (HTS) assays is a crucial future direction. nih.gov HTS allows for the rapid testing of a compound against a large number of biological targets or in various cell-based models, which can accelerate the discovery of its mechanism of action. nih.gov

Currently, research often relies on low-throughput methods or bioassay-guided fractionation, where crude extracts are separated and fractions are tested for a specific activity, such as antifungal or acetylcholinesterase inhibitory effects. nih.govworldwidejournals.com While effective for initial discovery, these methods are not suitable for large-scale mechanistic studies.

Future HTS assays for (3S,5S)- ontosight.ai-Gingerdiol could be designed in several formats. Cell-based assays using cancer cell lines could screen for effects on proliferation, apoptosis, or cell cycle arrest using automated microscopy and viability readouts like the MTT assay. nih.govnih.gov Reporter gene assays could be developed in engineered cell lines to screen for the modulation of specific signaling pathways known to be affected by ginger compounds, such as NF-κB or Nrf2. researchgate.netnih.gov Furthermore, target-based HTS could involve screening (3S,5S)- ontosight.ai-Gingerdiol against libraries of purified enzymes or receptors to identify direct binding partners. The adaptation of hESC (human embryonic stem cells) platforms to HTS could also open avenues to discover how this compound influences cell fate, differentiation, or self-renewal. nih.gov The primary challenge is adapting sensitive and specific biological assays into a robust, miniaturized format suitable for automated screening.

Table 4: Potential High-Throughput Screening (HTS) Assay Designs for (3S,5S)- ontosight.ai-Gingerdiol

HTS Assay TypeObjectivePotential ReadoutExample Application
Cell Proliferation AssayIdentify antiproliferative effects against a panel of cancer cell lines.Colorimetric (e.g., MTT) or fluorometric (e.g., resazurin) viability dyes.Rapidly determine the spectrum of anticancer activity. nih.gov
Reporter Gene AssayScreen for modulation of specific transcription factors (e.g., NF-κB, Nrf2, PGC-1α).Luminescence or fluorescence from a reporter protein (e.g., luciferase, GFP).Elucidate effects on key anti-inflammatory or metabolic pathways. researchgate.netnih.gov
Enzyme Inhibition AssayIdentify direct enzymatic targets.Change in substrate/product concentration measured by absorbance, fluorescence, or luminescence.Screen against a panel of kinases, cyclooxygenases, or other enzymes relevant to its observed bioactivities.
High-Content ImagingAnalyze multiple cellular parameters simultaneously (e.g., apoptosis markers, protein localization).Automated fluorescence microscopy and image analysis software.Gain detailed mechanistic insights into how the compound affects cell morphology and function. nih.gov

Q & A

Q. How can researchers differentiate between stereoisomers of [6]-gingerdiol (e.g., (3S,5S) vs. (3R,5S)) in metabolic studies?

  • Methodology : Use high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to separate stereoisomers based on retention times and peak patterns. For example, (3S,5S)-[6]-gingerdiol and (3R,5S)-[6]-gingerdiol exhibit distinct chromatographic profiles in zebrafish embryo lysates and human liver microsomes (HLM) . Confirm stereochemistry using chiral column chromatography or nuclear magnetic resonance (NMR) with reference standards synthesized in-house .

Q. What experimental approaches are suitable for quantifying this compound in biological matrices?

  • Methodology : Employ ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS) for high sensitivity and specificity. Calibration curves using deuterated internal standards (e.g., d₃-(3S,5S)-[6]-gingerdiol) improve accuracy. Validate methods for linearity, precision, and recovery in plasma, liver microsomes, or tissue homogenates .

Q. How can in vitro models assess the stability of this compound under physiological conditions?

  • Methodology : Incubate the compound in simulated gastric fluid (SGF) or intestinal fluid (SIF) at 37°C. Monitor degradation via UV spectrophotometry or LC-MS. For oxidative stability, use liver microsomal preparations with NADPH cofactors to identify phase I metabolites (e.g., hydroxylated or demethylated derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in CYP enzyme affinity data for this compound metabolism?

  • Methodology : Compare kinetic parameters (Km, Vmax) across recombinant CYP isoforms (e.g., CYP2D6, CYP2B6) using Eadie-Hofstee plots. For example, CYP2D6 may follow Michaelis-Menten kinetics, while longer-chain gingerols (e.g., [10]-gingerol) exhibit substrate inhibition in CYP2B5. Use pooled human liver microsomes (HLM) and species-specific microsomes (rat, mouse) to assess interspecies variability .

Q. How do researchers evaluate the bioactivity of this compound in parasitic models?

  • Methodology : Conduct in vitro anthelmintic assays using Hymenolepis nana or Caenorhabditis elegans. Measure motility inhibition or lethality at varying concentrations (e.g., 10–100 μM). Confirm target engagement via RNA sequencing or proteomics to identify pathways disrupted by the compound .

Q. What synthetic routes are optimal for producing diacetylated derivatives of this compound?

  • Methodology : Acetylate the hydroxyl groups at C3 and C5 using acetic anhydride in pyridine. Purify via silica gel chromatography and validate using high-resolution mass spectrometry (HRMS) and ¹³C-NMR. Compare stability and bioavailability of derivatives (e.g., this compound diacetate) in pharmacokinetic studies .

Q. How can in vivo models optimize dosing regimens for this compound in gastrointestinal studies?

  • Methodology : Administer the compound via intragastric gavage in mice (e.g., 200 mg/kg) and collect time-course samples (stomach, intestine, colon contents). Use negative ion electrospray ionization mass spectrometry (ESI-MS) to track metabolites like salicylic acid and salicyluric acid, which indicate metabolic interplay with co-administered drugs (e.g., aspirin) .

Q. What computational tools predict drug-herb interactions involving this compound?

  • Methodology : Perform molecular docking studies with CYP2D6 or CYP3A4 crystal structures to assess binding affinities. Validate predictions using HLM inhibition assays (IC₅₀ values). Cross-reference with pharmacokinetic data from clinical trials on ginger extracts to identify risk thresholds for co-administered therapeutics .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in metabolite profiles between in vitro and in vivo studies?

  • Methodology : Use tandem mass spectrometry (MS/MS) to confirm metabolite identities across models. For example, phase I metabolites (e.g., oxidized or hydrogenated products) detected in HLM may not align with in vivo findings due to enterohepatic recirculation or gut microbiota metabolism. Apply stable isotope tracing (¹³C-labeled gingerdiol) to track systemic distribution .

Q. What statistical frameworks are robust for meta-analyses of this compound bioactivity data?

  • Methodology : Conduct systematic reviews using PRISMA guidelines. Pool data from heterogeneous studies (e.g., anti-inflammatory, antiparasitic) via random-effects models. Adjust for publication bias using funnel plots and Egger’s regression. Highlight gaps, such as limited data on long-term toxicity or CYP polymorphism effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.